6-AZIDO-1-BROMOCYCLOHEX-1-ENE
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Overview
Description
6-Azido-1-bromocyclohex-1-ene is an organic compound that features both azide and bromine functional groups attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-azido-1-bromocyclohex-1-ene typically involves the bromination of cyclohexene followed by the introduction of the azide group. One common method involves the reaction of cyclohexene with bromine in the presence of a solvent like dichloromethane at low temperatures to form 1-bromocyclohexene. This intermediate can then be reacted with sodium azide in a polar aprotic solvent such as dimethylformamide to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures are in place due to the potentially hazardous nature of azides and bromine.
Chemical Reactions Analysis
Types of Reactions
6-Azido-1-bromocyclohex-1-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium cyanide.
Reduction Reactions: Reducing agents such as 1,4-dithiothreitol or thioacetic acid can be used to convert the azide group to an amine.
Cycloaddition Reactions: Copper(I) catalysts are often used in the Huisgen cycloaddition to form triazoles.
Major Products Formed
Substitution Reactions: Products include various substituted cyclohexenes depending on the nucleophile used.
Reduction Reactions: The major product is 6-amino-1-bromocyclohex-1-ene.
Cycloaddition Reactions: The major products are triazole derivatives.
Scientific Research Applications
6-Azido-1-bromocyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules through cycloaddition reactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-azido-1-bromocyclohex-1-ene largely depends on the type of reaction it undergoes. For example, in reduction reactions, the azide group is reduced to an amine through a concerted mechanism involving the reducing agent . In cycloaddition reactions, the azide group participates in a 1,3-dipolar cycloaddition to form triazoles, facilitated by a copper(I) catalyst.
Comparison with Similar Compounds
Similar Compounds
1-Bromocyclohexene: Lacks the azide group, making it less reactive in cycloaddition reactions.
6-Azido-1-chlorocyclohex-1-ene: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and the types of reactions it undergoes.
Uniqueness
6-Azido-1-bromocyclohex-1-ene is unique due to the presence of both azide and bromine functional groups, which allows it to participate in a wider range of chemical reactions compared to similar compounds. This dual functionality makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
161196-41-4 |
---|---|
Molecular Formula |
C6H8BrN3 |
Molecular Weight |
202.1 |
Purity |
95 |
Origin of Product |
United States |
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